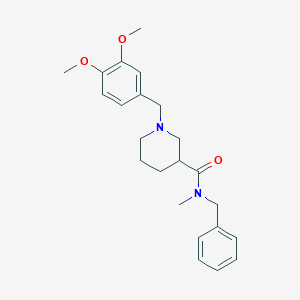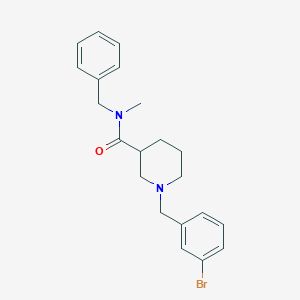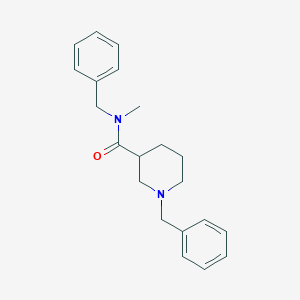
2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK, which is involved in the B-cell receptor signaling pathway. BTK plays a crucial role in the development and survival of B-cells, and its dysregulation has been linked to various diseases, including autoimmune disorders and B-cell malignancies.
Aplicaciones Científicas De Investigación
2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and graft-versus-host disease. In preclinical studies, 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether has shown promising results in inhibiting BTK and suppressing the growth and survival of B-cells. It has also demonstrated efficacy in combination with other drugs, such as anti-CD20 monoclonal antibodies, in treating B-cell malignancies.
Mecanismo De Acción
2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote the survival and proliferation of B-cells. This leads to the suppression of B-cell activation, proliferation, and differentiation, and ultimately, the induction of apoptosis.
Biochemical and Physiological Effects
2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether has been shown to have potent and selective inhibitory effects on BTK in both in vitro and in vivo studies. It has also demonstrated favorable pharmacokinetic properties, such as good oral bioavailability and long half-life, which make it a promising candidate for clinical development. In addition, 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether has been found to have minimal off-target effects and toxicity, which is important for its safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic properties. Its minimal off-target effects and toxicity also make it a suitable tool for studying the B-cell receptor signaling pathway and its role in various diseases. However, one limitation of 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether is its cost, which may limit its availability for some research groups.
Direcciones Futuras
There are several future directions for the research and development of 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether. First, clinical trials are needed to evaluate its safety and efficacy in humans, particularly in the treatment of B-cell malignancies and autoimmune disorders. Second, further studies are needed to investigate the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome them. Third, the combination of 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether with other drugs, such as immune checkpoint inhibitors, may enhance its therapeutic effects and broaden its clinical applications. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets and the improvement of current treatments for B-cell-related diseases.
Conclusion
In conclusion, 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether is a small molecule inhibitor that targets BTK and has shown promising results in preclinical studies for the treatment of various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether as a therapeutic agent and to develop more effective treatments for B-cell-related diseases.
Métodos De Síntesis
The synthesis of 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether involves a series of steps, starting with the reaction of 2-bromoethylamine hydrobromide with 1H-indazole to form 2-(1H-indazol-1-yl)ethanamine. The resulting compound is then reacted with 3-methylphenol in the presence of a base to yield 2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Propiedades
Nombre del producto |
2-(1H-indazol-1-yl)ethyl 3-methylphenyl ether |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-[2-(3-methylphenoxy)ethyl]indazole |
InChI |
InChI=1S/C16H16N2O/c1-13-5-4-7-15(11-13)19-10-9-18-16-8-3-2-6-14(16)12-17-18/h2-8,11-12H,9-10H2,1H3 |
Clave InChI |
SCUDUYDVARNLDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C=N2 |
SMILES canónico |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)



![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)





![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)